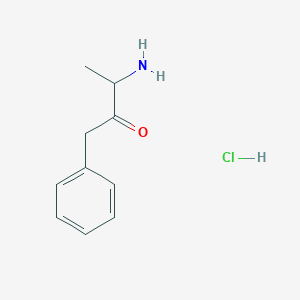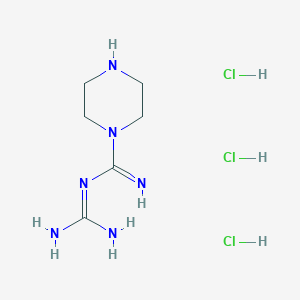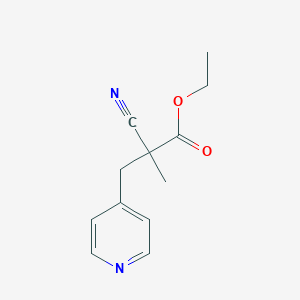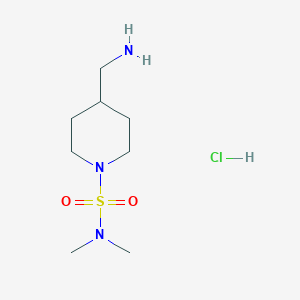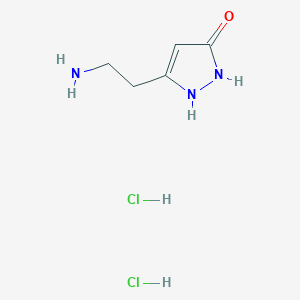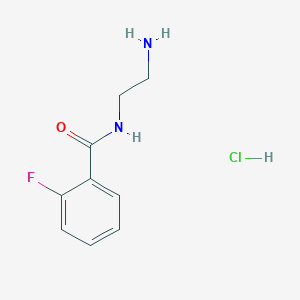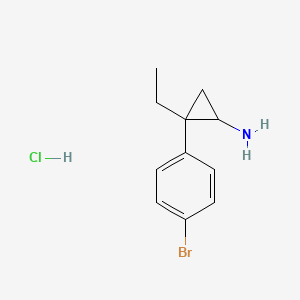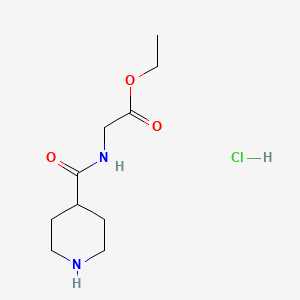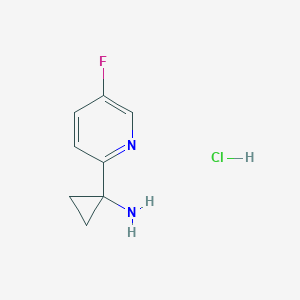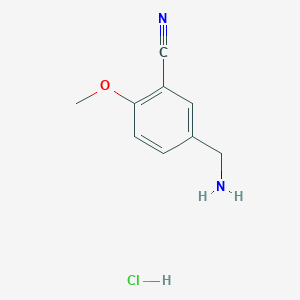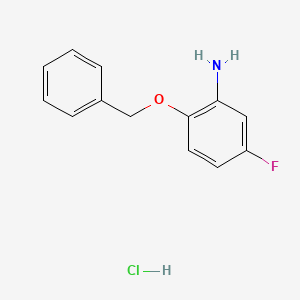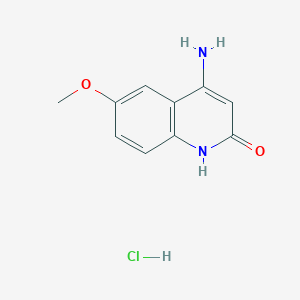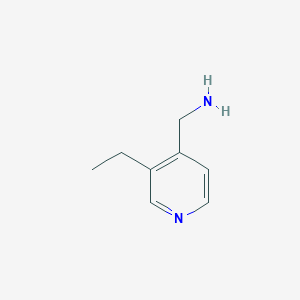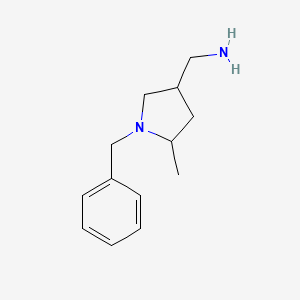
5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride
Descripción general
Descripción
The compound appears to contain an aminomethyl group, which in organic chemistry is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
While specific synthesis methods for the compound were not found, amines like the aminomethyl group in your compound can be synthesized through various methods. For instance, 5-Aminolevulinic acid (5-ALA) is synthesized via alternative biotechnological methods due to its potential applications and disadvantages of chemical synthesis .Chemical Reactions Analysis
Amines, such as the aminomethyl group in your compound, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For instance, aminomethylphenylboronic acid hydrochloride has a molecular weight of 187.43 .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Pyrazole derivatives, closely related to the specified compound, have been evaluated as corrosion inhibitors for steel in hydrochloric acid environments. These studies reveal that such compounds significantly reduce the corrosion rate, with the inhibitory action increasing with the concentration. The adsorption isotherm of these inhibitors on the steel surface has been determined, providing insights into their effectiveness at different temperatures and concentrations (Herrag et al., 2007).
Heterocyclic Dyes
Research on pyrazole-based compounds has led to the development of heterocyclic dyes. These dyes display varying spectral properties depending on the substituent effects and the type of heterocyclic rings involved. The study explores how different electron-withdrawing groups affect the color properties of these dyes, indicating potential applications in materials science and design (Tao et al., 2019).
Structural and Spectral Investigations
Combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives have provided detailed insights into their structural and spectral characteristics. Such investigations are crucial for understanding the molecular behavior and potential applications of these compounds in various scientific domains (Viveka et al., 2016).
Auxin Activities and Synthesis
Studies on the synthesis and auxin activities of acylamides with substituted-1H-pyrazole and thiadiazole suggest potential agricultural applications. Although the auxin activities were not high, some synthesized compounds showed promise as growth regulators, indicating an avenue for further research in agrochemicals (Yue et al., 2010).
Synthesis and Characterization
Research on the synthesis and characterization of pyrazole derivatives has contributed to a better understanding of their chemical properties and potential applications. These studies include the synthesis of new compounds and their evaluation for various biological activities, laying the groundwork for future pharmaceutical and biochemical applications (Gokulan et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(aminomethyl)-1-methylpyrazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-9-5(2-7)4(3-8-9)6(10)11;/h3H,2,7H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOPCMJIIRXSJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



